Anidulafungina
Descripción general
Descripción
La anidulafungina es un fármaco antifúngico echinocandínico semisintético que se usa principalmente para tratar diversas infecciones por Candida, incluida la candidemia, los abscesos intraabdominales y la candidiasis esofágica . Se deriva de un producto de fermentación de Aspergillus nidulans y es conocida por su capacidad de inhibir la síntesis de 1,3-β-D-glucano, un componente esencial de la pared celular fúngica .
Aplicaciones Científicas De Investigación
La anidulafungina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se usa como compuesto modelo para estudiar la síntesis y modificación de las echinocandinas.
Biología: Se investiga por sus efectos sobre la síntesis de la pared celular fúngica y su potencial para inhibir otros hongos patógenos.
Mecanismo De Acción
La anidulafungina ejerce sus efectos antifúngicos inhibiendo la enzima glucanosintasa, que es responsable de la síntesis de 1,3-β-D-glucano, un componente crítico de la pared celular fúngica . Esta inhibición conduce a inestabilidad osmótica y muerte celular en las células fúngicas. Los objetivos moleculares de la this compound incluyen el complejo de glucanosintasa, que es esencial para mantener la integridad de la pared celular fúngica .
Análisis Bioquímico
Biochemical Properties
Anidulafungin inhibits glucan synthase, an enzyme present in fungal, but not mammalian cells . This results in the inhibition of the formation of 1,3-β-D-glucan, an essential component of the fungal cell wall . The disruption of this synthesis leads to osmotic instability and ultimately, fungal cell death .
Cellular Effects
Anidulafungin has a potent in vitro activity against many Candida, as well as some Aspergillus . It prevents the normal development of fungal cell walls. In the presence of Anidulafungin, fungal cells have incomplete or defective cell walls, making them fragile or unable to grow .
Molecular Mechanism
The molecular mechanism of Anidulafungin involves the inhibition of (1→3)-β-D-glucan synthase, an enzyme important to the synthesis of the fungal cell wall . This results in the reduction of 1,3-β-D-glucan, an essential component of the fungal cell wall, leading to osmotic instability and cell death .
Temporal Effects in Laboratory Settings
Anidulafungin undergoes slow chemical degradation at physiological temperature and pH to a ring-opened peptide that lacks antifungal activity . This slow degradation process contributes to its long-lasting effects against fungal cells.
Dosage Effects in Animal Models
In a dose-ranging study comparing the efficacy of Anidulafungin, fluconazole, or amphotericin B in immunosuppressed rabbits with esophageal candidiasis due to fluconazole-resistant C. albicans, treatment with Anidulafungin demonstrated a significant dose-dependent clearance of C. albicans from all sites .
Metabolic Pathways
Anidulafungin is not metabolized by the liver and does not involve the cytochrome P450 (CYP450) isoenzymes . It undergoes slow chemical hydrolysis to an open-ring peptide that lacks antifungal activity .
Transport and Distribution
The distribution of Anidulafungin into organs and tissue is widely variable. It is concentrated in the liver, spleen, and gut, and is present in equal concentrations in plasma and lung .
Subcellular Localization
Anidulafungin is localized to the cell surface where it exerts its antifungal activity . It does not enter the cell but binds to the fungal cell wall, disrupting its structure and leading to cell death .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La anidulafungina se sintetiza a través de un proceso semisintético que implica fermentación seguida de tres pasos sintéticos . El proceso comienza con la fermentación de Aspergillus nidulans para producir el núcleo de echinocandina B, que luego se modifica químicamente para producir this compound . Uno de los intermediarios clave en la síntesis es el ácido 4’-orto-pentiloxi-1,1’:4’,1’-terfenil-4-carboxílico, que se prepara a través de una serie de reacciones que incluyen la reacción de reactivo de Grignard, adición e hidrólisis con borato de trimetilo y reacción de Suzuki .
Métodos de Producción Industrial: La producción industrial de this compound implica fermentación a gran escala seguida de síntesis química. El proceso de fermentación se optimiza para producir altos rendimientos del núcleo de echinocandina B, que luego se somete a modificaciones químicas en condiciones controladas para garantizar la pureza y la eficacia del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: La anidulafungina sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: La this compound puede oxidarse para formar varios productos de degradación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la this compound.
Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en la molécula de this compound.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos y compuestos organometálicos.
Productos Principales Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden tener diferentes propiedades antifúngicas .
Comparación Con Compuestos Similares
La anidulafungina es parte de la clase de fármacos antifúngicos echinocandínicos, que también incluye caspofungina y micafungina . En comparación con estos compuestos, la this compound tiene varias características únicas:
Perfil de Seguridad: La this compound tiene un perfil de seguridad favorable con mínimas interacciones fármaco-fármaco.
Compuestos Similares:
Caspofungina: Otra echinocandina que se usa para tratar infecciones fúngicas, con un mecanismo de acción similar.
Micafungina: Una echinocandina con una vida media más corta y diferentes propiedades farmacocinéticas en comparación con la this compound.
Rezafungina: Una echinocandina novedosa con una vida media más larga y un régimen de dosificación semanal.
En conclusión, la this compound es un valioso agente antifúngico con propiedades únicas que la hacen efectiva para tratar una variedad de infecciones fúngicas. Su síntesis, reacciones químicas y aplicaciones en investigación científica resaltan su importancia en el campo de la terapia antifúngica.
Propiedades
IUPAC Name |
N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H73N7O17/c1-5-6-7-24-82-40-22-18-35(19-23-40)33-10-8-32(9-11-33)34-12-14-37(15-13-34)51(74)59-41-26-43(70)54(77)63-56(79)47-48(71)29(2)27-65(47)58(81)45(31(4)67)61-55(78)46(50(73)49(72)36-16-20-38(68)21-17-36)62-53(76)42-25-39(69)28-64(42)57(80)44(30(3)66)60-52(41)75/h8-23,29-31,39,41-50,54,66-73,77H,5-7,24-28H2,1-4H3,(H,59,74)(H,60,75)(H,61,78)(H,62,76)(H,63,79)/t29-,30+,31+,39+,41-,42-,43+,44-,45-,46-,47-,48-,49-,50-,54+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVAMHSQVVQIOT-MFAJLEFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H73N7O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1140.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Anidulafungin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014506 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, 5.64e-02 g/L | |
Record name | Anidulafungin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00362 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Anidulafungin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014506 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Anidulafungin is a semi-synthetic echinocandin with antifungal activity. Anidulafungin inhibits glucan synthase, an enzyme present in fungal, but not mammalian cells. This results in inhibition of the formation of 1,3-β-D-glucan, an essential component of the fungal cell wall, ultimately leading to osmotic instability and cell death. | |
Record name | Anidulafungin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00362 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
166663-25-8 | |
Record name | Anidulafungin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166663258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anidulafungin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00362 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-[(4R,5R)-4,5-Dihydroxy-N2-[[4"-(pentyloxy)[1,1':4',1"-terphenyl]-4-yl]carbonyl] -L-ornithine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANIDULAFUNGIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HLM53094I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Anidulafungin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014506 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Anidulafungin?
A1: Anidulafungin exerts its antifungal activity by inhibiting the synthesis of 1,3-β-D-glucan [], a crucial component of the fungal cell wall. [, , , ]
Q2: How does the inhibition of 1,3-β-D-glucan synthesis impact fungal cells?
A2: The inhibition of 1,3-β-D-glucan synthesis weakens the structural integrity of the fungal cell wall, leading to cell lysis and death. [, ]
Q3: What is the molecular formula and weight of Anidulafungin?
A3: The molecular formula of Anidulafungin is C58H73N7O17, and its molecular weight is 1140.3 g/mol. []
Q4: How stable is Anidulafungin in solution?
A4: Anidulafungin exhibits slow, nonenzymatic chemical degradation in solution. []
Q5: How is Anidulafungin primarily metabolized and eliminated?
A5: Anidulafungin undergoes slow chemical degradation and is primarily eliminated through fecal excretion, predominantly as degradation products. [] Only a small fraction (10%) is eliminated as unchanged drug. []
Q6: Does renal or hepatic impairment affect Anidulafungin's pharmacokinetics?
A6: Due to its unique chemical degradation pathway, Anidulafungin's pharmacokinetics are not significantly altered by renal or hepatic impairment. []
Q7: What is the primary pharmacokinetic-pharmacodynamic (PK-PD) index that predicts the efficacy of Anidulafungin?
A7: Both the ratio of the area under the concentration-time curve from 0 to 24 h (AUC0-24) to the minimum inhibitory concentration (MIC) and the ratio of the maximum serum drug concentration (Cmax) to the MIC are strongly predictive of Anidulafungin's efficacy. []
Q8: How does Anidulafungin's in vitro activity compare to that of Fluconazole against Candida species?
A8: In vitro studies have shown that Anidulafungin has greater potency than Fluconazole against various Candida species, including those resistant to azoles. [, , ]
Q9: Has Anidulafungin demonstrated in vivo efficacy against Candida infections?
A9: Yes, Anidulafungin has demonstrated significant in vivo efficacy against Candida infections in various animal models, including a neutropenic murine model of disseminated candidiasis. [, , ]
Q10: What about Anidulafungin's activity against Aspergillus species?
A10: While Anidulafungin exhibits excellent in vitro activity against Aspergillus species, its in vivo activity is less pronounced. [, ] Studies suggest that it primarily reduces the angioinvasive potential of Aspergillus rather than demonstrating outright fungicidal activity. []
Q11: How does Anidulafungin perform against Candida biofilms compared to other antifungals?
A12: In a study comparing Anidulafungin to Liposomal Amphotericin B against Candida parapsilosis catheter infections using an antifungal-lock technique, Anidulafungin showed significantly higher activity. []
Q12: Have any resistance mechanisms to Anidulafungin been identified in Candida species?
A13: Yes, mutations in the FKS1 and FKS2 genes, which encode the catalytic subunits of 1,3-β-D-glucan synthase, have been linked to Anidulafungin resistance in Candida species. [, ]
Q13: Does Anidulafungin exhibit significant drug interactions?
A14: Anidulafungin is not a substrate, inhibitor, or inducer of the cytochrome P450 enzyme system and undergoes chemical degradation, resulting in minimal clinically significant drug interactions. [, , ]
Q14: What are the challenges of delivering Anidulafungin to the central nervous system?
A15: Anidulafungin and micafungin concentrations in cerebrospinal fluid (CSF) are significantly lower than those in plasma, posing a challenge for treating central nervous system infections. [] The concentrations of these antifungals in CSF are often lower than the minimum inhibitory concentrations of many pathogenic Candida strains. []
Q15: Can Anidulafungin be used as a surrogate marker for Caspofungin susceptibility in Candida species?
A16: Research suggests that Anidulafungin can be used as a reliable surrogate marker to predict Caspofungin susceptibility in Candida species. [] This is particularly useful because of the high interlaboratory variation often observed in Caspofungin MIC values. []
Q16: What analytical methods are commonly used to measure Anidulafungin concentrations?
A17: High-performance liquid chromatography (HPLC) is a common method used to measure Anidulafungin concentrations in various matrices, including plasma, vitreous humor, and tissue samples. [, ]
Q17: Is Anidulafungin generally well-tolerated?
A18: Clinical trials and post-marketing surveillance indicate that Anidulafungin is generally well-tolerated in both adults and pediatric patients, with a favorable safety profile. [, , ]
Q18: What are some alternative antifungal agents in the echinocandin class?
A19: Caspofungin and Micafungin are other echinocandin antifungal agents with similar mechanisms of action to Anidulafungin. [] While their in vitro and in vivo activities may vary against certain Candida species, they provide alternative treatment options for invasive fungal infections. []
Q19: Has research explored the cost-effectiveness of Anidulafungin compared to other antifungals?
A20: A study in Turkey evaluating the cost-effectiveness of Anidulafungin versus Fluconazole for treating invasive candidiasis found that while Anidulafungin had a higher upfront cost, it was associated with longer life expectancy, making it potentially cost-effective from the perspective of the Turkish healthcare system. [] Another study in Italy also indicated potential cost savings when using Anidulafungin in place of other antifungals according to approved indications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.